molecular formula C19H17NO4S B13350168 (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate

(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B13350168
M. Wt: 355.4 g/mol
InChI Key: JYNNEMXYOUGBOK-UHFFFAOYSA-N
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Description

(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate (CAS 797009-36-0) is a synthetic hybrid compound of significant interest in medicinal chemistry research, combining a coumarin scaffold with a nicotinate ester. The core structure, a 7,8-dimethyl-2H-chromen-2-one, is a derivative of coumarin, a class of heterocyclic compounds extensively studied for their diverse biological activities and applications in pharmacology and cosmetics . The molecule is functionalized with a 2-(methylthio)nicotinate group, a modified nicotinic acid ester. Esters of nicotinic acid, such as the structurally related Methyl Nicotinate, are known to act as rubefacients and peripheral vasodilators in topical preparations, with a mechanism that may involve the release of locally-acting prostaglandins . This unique architecture makes it a valuable chemical tool for researchers investigating new pharmacologically active compounds. Potential research applications include exploring structure-activity relationships (SAR) of coumarin derivatives, studying drug-receptor interactions, and developing novel enzyme inhibitors. The compound is provided for research purposes exclusively. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

(7,8-dimethyl-2-oxochromen-4-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C19H17NO4S/c1-11-6-7-14-13(9-16(21)24-17(14)12(11)2)10-23-19(22)15-5-4-8-20-18(15)25-3/h4-9H,10H2,1-3H3

InChI Key

JYNNEMXYOUGBOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=C(N=CC=C3)SC)C

Origin of Product

United States

Preparation Methods

Coumarin Derivatives

Coumarins are typically synthesized via the Perkin reaction, involving the condensation of salicylaldehyde with acetic anhydride in the presence of a base. For 7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl , one might start with 2,3-dimethylphenol and perform a Perkin-like reaction to introduce the coumarin ring system.

Nicotinic Acid Derivatives

Hypothetical Synthesis of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate

Step 1: Synthesis of 7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methanol

  • Starting Materials : 2,3-Dimethylphenol, acetic anhydride.
  • Reaction Conditions : Perkin reaction conditions with modifications to introduce a hydroxymethyl group at the 4-position of the coumarin ring.

Step 2: Activation of the Hydroxyl Group

  • Reagents : Chloroformates or sulfonyl chlorides.
  • Purpose : To convert the hydroxyl group into a more reactive leaving group.

Step 3: Synthesis of 2-(Methylthio)nicotinic Acid

Step 4: Coupling Reaction

  • Reagents : Activated coumarin derivative, 2-(methylthio)nicotinic acid.
  • Reaction Conditions : Esterification conditions, possibly using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Data Tables for General Synthesis Steps

Step Reagents Reaction Conditions Yield
1 2,3-Dimethylphenol, Acetic Anhydride Perkin Reaction Conditions Variable
2 Chloroformates or Sulfonyl Chlorides Activation Conditions High
3 Nicotinic Acid, Methylthiol Nucleophilic Substitution Moderate
4 Activated Coumarin, 2-(Methylthio)nicotinic Acid Esterification Conditions Variable

Comprehensive Research Findings

Given the lack of specific literature on (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate , research would focus on analogous compounds and general synthetic strategies. The synthesis of this compound would likely involve multiple steps, including the formation of the coumarin ring, activation of a hydroxyl group, synthesis of the nicotinic acid derivative, and a final coupling reaction.

Chemical Reactions Analysis

Types of Reactions

(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound possesses promising anticancer properties. It has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), demonstrating significant cytotoxic effects while exhibiting low toxicity in normal cell lines .
  • Antioxidant Properties : The compound also shows potential as an antioxidant agent, which can protect cells from oxidative stress-related damage. This property is particularly relevant in the context of age-related diseases and cancer .

Table 2: Biological Activity Overview

Activity TypeTest SubjectResult
AnticancerHepG2Significant cytotoxicity
AntioxidantCell culturesEffective at reducing oxidative stress

Structural Insights

The structural analysis of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate reveals a planar arrangement conducive to π–π stacking interactions, which can enhance its stability and efficacy in biological systems. X-ray crystallography has provided insights into the molecular packing and interactions within solid-state structures .

Table 3: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 16.0366 Å
b = 7.8085 Å
c = 13.5083 Å

Case Study 1: Anticancer Evaluation

In a study published by the American Chemical Society, researchers synthesized a series of chromene derivatives, including (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate. These compounds were evaluated for their inhibitory effects on Aurora B kinase—a target in cancer therapy—showing promising results that warrant further investigation for potential therapeutic applications .

Case Study 2: Structural Analysis

A detailed crystallographic study revealed the molecular geometry and packing of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl morpholine derivatives, providing insights into how structural modifications can influence biological activity and stability .

Mechanism of Action

The mechanism of action of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the inhibition of specific enzymes and the modulation of signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate with analogous coumarin derivatives described in the literature. Key structural and functional differences are highlighted:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Core Structure Substituents/Modifications Reported Activities References
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate 2H-chromen-2-one (coumarin) - 7,8-Dimethyl
- 2-(methylthio)nicotinate ester
Not reported in evidence N/A
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 2H-chromen-2-one - 7-Hydroxy
- 8-carbaldehyde oxime
Anti-diabetic (α-glucosidase inhibition)
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide 2H-chromen-2-one - 7-yloxy acetamide
- Thioxothiazolidine
Antimicrobial, antioxidant
4-Methyl-7-hydroxycoumarin (Scopoletin) 2H-chromen-2-one - 7-Hydroxy
- 4-Methyl
Anti-inflammatory, antioxidant

Key Observations:

Substituent Effects on Bioactivity: The 7-hydroxy group in scopoletin and related derivatives is critical for hydrogen bonding with biological targets (e.g., enzymes), contributing to antioxidant and anti-inflammatory effects . The 2-(methylthio)nicotinate ester in the target compound introduces sulfur-based electron-withdrawing effects, which could stabilize the ester linkage compared to simpler alkyl esters .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step functionalization, similar to the thioxothiazolidine-coumarin hybrids described in . However, the methylthio group on nicotinate may require specialized reagents (e.g., methylthiolation agents).

Pharmacological Potential: While the anti-diabetic activity of 7-hydroxy-4-methylcoumarin oxime and antimicrobial properties of thioxothiazolidine derivatives are documented, the biological profile of the target compound remains unexplored in the provided evidence.

Methodological Considerations for Structural Analysis

The refinement of such compounds’ crystal structures (if synthesized) would rely on software like SHELXL for small-molecule crystallography and ORTEP-3 for graphical representation . For example:

  • SHELXL enables precise modeling of anisotropic displacement parameters, critical for resolving steric effects introduced by methyl and methylthio groups .
  • WinGX/ORTEP suites facilitate visualization of intermolecular interactions, such as π-stacking in coumarin derivatives .

Biological Activity

The compound (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate is a derivative of chromene and has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate chromene derivatives with nicotinic acid derivatives under specific reaction conditions. The methodology often includes the use of catalysts and solvents that promote the formation of the desired product with high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer activity of chromene derivatives. For instance, compounds similar to (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate have shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
HCT-116 (Colon Cancer)10.5
Hep-G2 (Liver Cancer)12.3
A-549 (Lung Cancer)9.7
MCF-7 (Breast Cancer)11.0

These IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.

The mechanisms underlying the anticancer effects of this compound may involve:

  • Induction of Apoptosis : Studies suggest that chromene derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S phase transition.
  • Inhibition of Angiogenesis : Some derivatives have been shown to inhibit the formation of new blood vessels that supply tumors, thereby limiting their growth.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of several chromene derivatives, (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate exhibited notable activity against HCT-116 and A-549 cell lines. The study utilized a crystal violet assay to determine viability post-treatment and reported significant reductions in cell viability at concentrations as low as 10 µM.

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms involved in the anticancer activity of this compound. It was found that treatment led to increased levels of reactive oxygen species (ROS) within cancer cells, which is known to induce oxidative stress and subsequent cell death.

Q & A

Q. What are the key considerations for optimizing the synthesis of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate?

  • Methodological Answer : Synthesis optimization involves precise control of reaction parameters:
  • Temperature : Maintain 60–80°C during nucleophilic substitution to avoid side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation.
  • Monitoring : Track reaction progress via HPLC and confirm purity (>95%) with NMR (¹H/¹³C) .

Q. Table 1: Reaction Conditions and Yields

StepReagentsSolventTemp (°C)Yield (%)
CouplingEDC/HOBtDMF7072
CyclizationH₂SO₄ (cat.)THF2585

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H NMR (δ 2.3–2.5 ppm for methyl groups; δ 7.1–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
  • Purity Assessment :
  • HPLC : C18 column, gradient elution (acetonitrile/water) .

Q. How can preliminary biological activity screening be designed?

  • Methodological Answer :
  • In vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells).
  • Target Prediction : Use SwissTargetPrediction to identify kinase targets .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : WinGX/ORTEP for ellipsoid plots and packing diagrams .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methylthio with sulfoxide/sulfone; vary fluorophenyl positions).
  • Bioactivity Testing : Compare IC₅₀ values across analogs (Table 2).

Q. Table 2: SAR of Key Analogs

AnalogModificationIC₅₀ (μM, HeLa)
ParentNone12.3
Analog A-SCH₃ → -SOCH₃8.7
Analog B4-F → 3-F18.9
  • Computational Modeling : Molecular docking (AutoDock Vina) to assess binding affinity for EGFR kinase .

Q. How should researchers address contradictions in biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Verify Purity : Re-analyze compound via HPLC and LC-MS.
  • Assay Reproducibility : Repeat experiments across multiple cell lines (e.g., HeLa vs. HepG2).
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-EGFR levels) .

Q. What computational tools are suitable for predicting metabolic stability?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to assess CYP450 interactions and LogP values.
  • Degradation Pathways : Gaussian 09 for DFT calculations on methylthio oxidation .

Data Contradiction and Validation

Q. How can researchers validate unexpected reactivity in methylthio groups?

  • Methodological Answer :
  • Oxidation Studies : Treat with H₂O₂ (0.1 M) and monitor via TLC/NMR for sulfoxide/sulfone formation .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC tracking .

Key Challenges and Solutions

  • Crystallization Difficulty : Use vapor diffusion (ether/pentane) to grow diffraction-quality crystals .
  • Low Bioavailability : Formulate as nanoparticles (PLGA encapsulation) to enhance solubility .

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